Lowest MACE Risk Among Sulfonylureas: Glimepiride vs. Glyburide and Glipizide in a 314,699-Patient Target Trial Emulation
Glimepiride demonstrates the lowest risk of major adverse cardiovascular events (MACE) among the three most commonly prescribed sulfonylureas. In a target trial emulation of 314,699 adults with type 2 diabetes and moderate cardiovascular risk, the 1-year MACE incidence was 2.5% for glimepiride, 2.7% for glipizide, and 2.8% for glyburide [1]. Compared with glimepiride, glyburide was associated with a statistically significant 10% higher MACE risk (HR 1.10, 95% CI 1.05–1.16), and glipizide with a 5% higher risk (HR 1.05, 95% CI 1.03–1.07) [1]. At 1 year, severe hypoglycemia occurred in 0.3% of glimepiride and glipizide initiators versus 0.4% for glyburide; glipizide had lower severe hypoglycemia risk than glimepiride (HR 0.82, 95% CI 0.77–0.87), while glyburide carried the greatest risk [1].
| Evidence Dimension | 1-year MACE incidence and hazard ratio (HR vs. glimepiride reference) |
|---|---|
| Target Compound Data | MACE incidence 2.5%; HR = 1.00 (reference) |
| Comparator Or Baseline | Glyburide: MACE 2.8%, HR 1.10 (95% CI 1.05–1.16); Glipizide: MACE 2.7%, HR 1.05 (95% CI 1.03–1.07) |
| Quantified Difference | Glyburide: +10% MACE risk (HR 1.10); Glipizide: +5% MACE risk (HR 1.05); both statistically significant |
| Conditions | Target trial emulation; 314,699 adults ≥21 years with T2D and moderate CV risk; IPTW propensity score weighted Cox models; OptumLabs + Medicare 100% sample, 2014–2022 follow-up |
Why This Matters
For procurement involving cardiovascular risk populations or cardiovascular safety profiling studies, glimepiride's demonstrated lowest MACE rate among SUs provides a quantifiable safety advantage that directly informs compound selection over glyburide or glipizide.
- [1] O'Brien MJ, Carnethon MR, Siddique J, et al. Comparative safety of sulfonylurea therapies on cardiovascular and severe hypoglycemia outcomes among adults with type 2 diabetes and moderate cardiovascular risk: a target trial emulation. BMJ Open Diabetes Res Care. 2026;14(1):e005646. View Source
